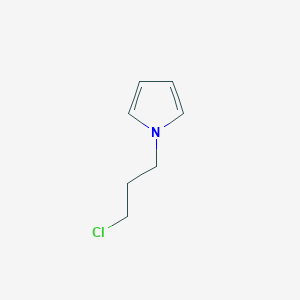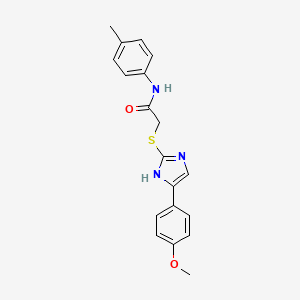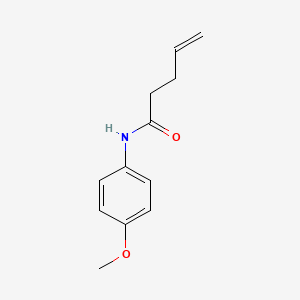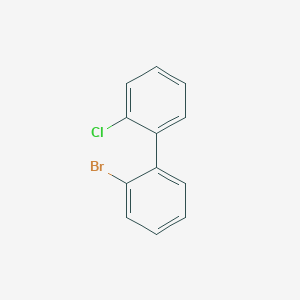
1-(3-chloropropyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Characterization : A study on the synthesis and characterization of a pyrrole derivative, similar to 1-(3-chloropropyl)-1H-pyrrole, demonstrates the use of spectroscopic techniques like NMR and FT-IR, along with X-ray diffraction for structural analysis. This process exemplifies the approach to studying pyrrole derivatives (Louroubi et al., 2019).
Electrochemical and Material Properties
- Electrochemical Synthesis and Properties : Another study explores the electrochemical synthesis of a N-linked polybispyrroles compound based on a derivative of this compound, focusing on its electrochromic and ion receptor properties. This indicates potential applications in materials science, particularly in electronic and sensory devices (Mert et al., 2013).
Fluorescence and Polymers
- Luminescent Polymers : The study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to the this compound structure, reveals their solubility in organic solvents and strong fluorescence. These characteristics are significant for applications in optoelectronics and material science (Zhang & Tieke, 2008).
Reactivity and Molecular Studies
- Molecular Reactivity : Research on a compound structurally similar to this compound focuses on its reactivity and molecular properties using DFT calculations and molecular dynamics simulations. This provides insights into the chemical behavior of such compounds, which can inform various chemical synthesis processes (Murthy et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : A study on a pyrrole derivative reveals its potential as a corrosion inhibitor for steel surfaces. This suggests that similar compounds, like this compound, could be explored for protective applications in industrial contexts (Tiwari et al., 2013).
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)


![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)



![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)
![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
